molecular formula C6H3ClF3NO B568770 2-Chloro-6-(trifluoromethoxy)pyridine CAS No. 1221171-70-5

2-Chloro-6-(trifluoromethoxy)pyridine

Cat. No.: B568770
CAS No.: 1221171-70-5
M. Wt: 197.541
InChI Key: GZFNUCAMADABAO-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3ClF3NO It is a pyridine derivative characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the sixth position on the pyridine ring

Mechanism of Action

While the specific mechanism of action for “2-Chloro-6-(trifluoromethoxy)pyridine” is not mentioned in the search results, it is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection when handling “2-Chloro-6-(trifluoromethoxy)pyridine”. It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .

Future Directions

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries are expected to continue to grow . The major use of TFMP derivatives is currently in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a chloropyridine precursor. One common method is the nucleophilic substitution reaction where a chloropyridine is reacted with a trifluoromethoxide source under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Suzuki-Miyaura Coupling:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFNUCAMADABAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678831
Record name 2-Chloro-6-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-70-5
Record name 2-Chloro-6-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethoxy)pyridine
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